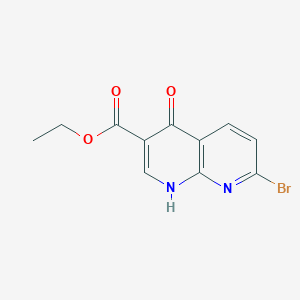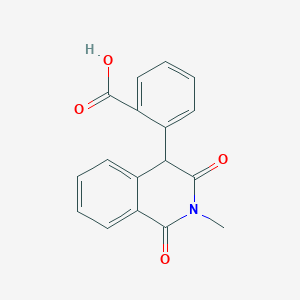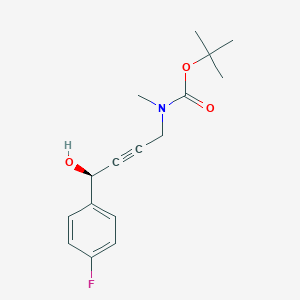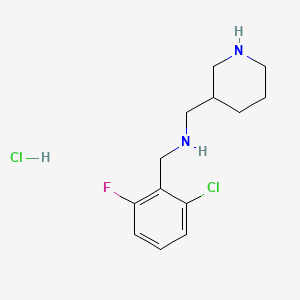
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、ナフチリジンファミリーに属する複素環式化合物です。この化合物は、臭素原子、エチルエステル基、およびナフチリジンコアを含むユニークな構造が特徴です。その潜在的な生物活性と医薬品化学における応用により、さまざまな科学研究分野で関心を集めています。
合成方法
合成経路と反応条件
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルの合成は、通常、多成分反応、フリーランド合成、および金属触媒反応を含むプロセスで構成されます。 一般的な方法の1つは、N,N,N',N'-テトラブロモベンゼン-1,3-ジスルホンアミド(TBBDA)またはポリ(N,N'-ジブロモ-N-エチルベンゼン-1,3-ジスルホンアミド)(PBBS)などの触媒の存在下、置換芳香族アルデヒド、2-アミノピリジン、およびシアノ酢酸エチルの反応です。 .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が用いられる場合があります。連続フローリアクターや高度な触媒システムを使用することにより、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: 対応する酸化物の生成。
還元: 還元誘導体の形成。
置換: ハロゲン交換または求核置換反応。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は、目的の変換を実現するために、特定の溶媒、温度、および触媒を必要とする場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化によりナフチリジン酸化物が生成され、置換反応によりさまざまな置換ナフチリジン誘導体が生成される可能性があります。
科学研究への応用
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、科学研究においてさまざまな用途があります。
化学: 複雑な有機分子や複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性を調査されています。
医学: 新しい治療薬の開発のためのリード化合物として探索されています。
産業: 染料、顔料、その他の工業用化学品の合成に使用されています。
科学的研究の応用
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。特定の酵素や受容体を阻害し、観察された生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途と生物学的状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 7,8-ジメチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチル
- 6-エチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチル
- 7-ブロモ-1H-インドール-2-カルボン酸エチル
独自性
7-ブロモ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、その特定の置換パターンと臭素原子の存在により独自です。これは、その反応性と生物活性を影響を与える可能性があります。この独自性は、さまざまな研究および産業用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
Uniqueness
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9BrN2O3 |
|---|---|
分子量 |
297.10 g/mol |
IUPAC名 |
ethyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChIキー |
QUNVWQIVIXYYGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)





